
4-Acetamidobenzaldehyde
Overview
Description
4-Acetamidobenzaldehyde (CAS 122-85-0) is an aromatic aldehyde with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It is characterized by a para-substituted acetamido group (-NHCOCH₃) and an aldehyde (-CHO) group on the benzene ring. This compound is a yellow crystalline solid with a melting point of 154–158°C and serves as a critical intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of Schiff bases, heterocycles (e.g., benzimidazoles and benzothiazoles), and bioactive compounds .
Preparation Methods
Acetylation of 4-Aminobenzaldehyde
The most direct route to 4-acetamidobenzaldehyde involves acetylation of 4-aminobenzaldehyde using acetic anhydride. This method, widely documented in pharmaceutical synthesis, proceeds via nucleophilic acyl substitution (Figure 1) .
Standard Acetylation Protocol
4-Aminobenzaldehyde is refluxed with excess acetic anhydride in aqueous acetic acid, typically at 80–100°C for 4–6 hours. The reaction achieves yields of 70–85% after recrystallization from ethanol or water . Key advantages include simplicity and high purity, though the instability of 4-aminobenzaldehyde necessitates immediate use post-synthesis .
Table 1: Optimization of Acetylation Conditions
Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Temperature | 80–100°C | 82 | 98 | |
Molar Ratio (Ac₂O:Substrate) | 3:1 | 85 | 97 | |
Reaction Time | 4–6 hours | 78 | 96 |
Industrial Adaptations
Large-scale production (e.g., 10 kg batches) employs continuous-flow reactors to minimize decomposition risks. A 2022 study demonstrated 89% yield using a microreactor system with residence time <30 minutes, enhancing throughput . Post-reaction, crude product is purified via vacuum distillation (bp 290°C at 760 mmHg) or recrystallization from ethanol-water mixtures .
Oxidation of N,N-Diacetyl-p-toluidine
An alternative pathway involves oxidative cleavage of N,N-diacetyl-p-toluidine using N-bromosuccinimide (NBS), yielding this compound via intermediate dibromo compounds .
Reaction Mechanism and Conditions
NBS (2 equiv) in carbon tetrachloride selectively brominates the methyl group, forming a dibromo intermediate. Subsequent hydrolysis with aqueous sodium carbonate (10% w/v) at 60°C affords the aldehyde in 66–70% yield .
Table 2: Oxidation Method Performance
Reagent System | Temperature (°C) | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
NBS/CCl₄ + Na₂CO₃ | 60 | 70 | 95 | |
NBS/CH₃CN + K₂CO₃ | 80 | 68 | 93 |
Limitations and Modifications
Over-oxidation to carboxylic acids occurs at temperatures >80°C, necessitating precise control. Recent work replaced CCl₄ with acetonitrile, reducing environmental impact while maintaining 68% yield .
Reduction of Para-Nitrotoluene Derivatives
Historically, this compound was synthesized from para-nitrotoluene via a two-step reduction-acetylation sequence .
Sodium Polysulfide Reduction
Para-nitrotoluene reacts with sodium sulfide (Na₂Sₓ) and sulfur in ethanol-water (3:1) under reflux, producing para-aminobenzaldehyde through simultaneous reduction and oxidation . Subsequent acetylation follows standard protocols.
Table 3: Reduction-Acetylation Pathway Metrics
Step | Conditions | Yield (%) | Key Challenge | Source |
---|---|---|---|---|
Nitro Reduction | Na₂Sₓ, EtOH/H₂O, 80°C | 40–50 | Tar formation | |
Acetylation | Ac₂O, 100°C | 80 | Intermediate instability |
Catalytic Hydrogenation
Modern variants employ Pd/C (5% w/w) in methanol under H₂ (50 psi), achieving 92% conversion of para-nitrotoluene to para-aminobenzaldehyde . This method avoids polysulfide waste but requires high-pressure equipment.
Emerging Green Synthesis Approaches
Solvent-Free Acetylation
Microwave-assisted acetylation using neat acetic anhydride (150°C, 15 minutes) delivers 88% yield with 99% purity, reducing reaction time 16-fold vs conventional methods .
Enzymatic Catalysis
Immobilized lipases (e.g., Candida antarctica) catalyze acetylation in ionic liquids (e.g., [BMIM][BF₄]), achieving 75% yield at 50°C. Though costly, this method eliminates acidic byproducts .
Industrial Production and Quality Control
Scaling Challenges
Bulk manufacturers (e.g., Thermo Scientific, TCI America) prioritize the acetylation route due to feedstock availability. Key issues include:
-
4-Aminobenzaldehyde Stability : Stored at ≤–20°C under N₂ to prevent polymerization .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting acetamide byproducts .
Analytical Specifications
Commercial batches (≥98% purity) are validated via:
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetamidobenzoic acid.
Reduction: Reduction of this compound can yield 4-acetamidobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and other nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: 4-Acetamidobenzoic acid.
Reduction: 4-Acetamidobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamidobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetamidobenzaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, which is crucial for neurotransmission . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Acetamido vs. Acetoxy Groups
4-Acetoxybenzaldehyde (CAS 34231-78-2)
- Structure : Features an acetoxy (-OCOCH₃) group instead of acetamido (-NHCOCH₃).
- Properties : A colorless liquid with a lower melting point compared to 4-acetamidobenzaldehyde.
- Reactivity : The electron-withdrawing acetoxy group reduces electrophilicity at the aldehyde, making it less reactive in nucleophilic additions.
- Applications : Primarily used in esterification and as a precursor for fragrances.
- NMR Data : δH 9.99 (s, 1H, CHO), δC 191.0 (CHO), 168.8 (C=O) .
This compound
- Reactivity : The acetamido group enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes.
- Biological Activity : Derivatives exhibit anti-Alzheimer activity (acetylcholinesterase inhibition) and moderate antioxidant properties .
Halogenated Derivatives
4-Acetamido-3-chlorobenzaldehyde (Compound 17)
- Synthesis : Chlorination of this compound using NaOCl in acetic acid (32% yield) .
- Properties : Melting point 110–113°C , lower solubility due to the chloro substituent.
- Applications: Potential antimicrobial agent, though weaker DNA binding (K = 9.64 × 10⁵ M⁻¹) compared to non-halogenated analogs .
4-Acetamido-3-fluorobenzaldehyde (Compound 15)
- Synthesis : Fluorination with Selectfluor™ (19% yield) .
- Activity : Fluorine’s electronegativity enhances metabolic stability, making derivatives suitable for anti-tuberculosis studies .
Methoxy-Substituted Analog
4-Acetoxy-3-methoxybenzaldehyde (CAS 881-68-5)
- Structure : Combines acetoxy and methoxy (-OCH₃) groups.
- Applications : Used in flavoring agents (e.g., vanillin derivatives). The methoxy group increases electron density, altering reaction pathways in electrophilic substitutions .
Physical Properties
Compound | Melting Point (°C) | Solubility | Key Functional Groups |
---|---|---|---|
This compound | 154–158 | Moderate in DCM | -CHO, -NHCOCH₃ |
4-Acetoxybenzaldehyde | Liquid | High in EtOAc | -CHO, -OCOCH₃ |
4-Acetamido-3-chloro | 110–113 | Low in H₂O | -CHO, -NHCOCH₃, -Cl |
Condensation Reactions
- Schiff Base Formation : this compound reacts with amines to form imines, critical for synthesizing antimicrobial agents .
- Knoevenagel Condensation: Used in preparing BODIPY dyes for optical limiting applications, leveraging the aldehyde’s reactivity .
Oxidation and Halogenation
Biological Activity
4-Acetamidobenzaldehyde (4-ACAB) is an organic compound with significant biological activities that have garnered attention in medicinal chemistry. This article reviews the synthesis, biological properties, and potential therapeutic applications of 4-ACAB and its derivatives, based on various research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an acetamido group () attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:
The compound can be synthesized through various methods, including the condensation reaction of 4-acetamidobenzoic acid with thionyl chloride, followed by hydrolysis. Recent studies have also explored the synthesis of fluorinated derivatives to enhance biological activity .
1. Antioxidant Activity
Research has demonstrated that 4-ACAB and its derivatives exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this activity. In a study, several synthesized derivatives of 4-ACAB showed varying degrees of antioxidant activity, with some compounds achieving high scavenging rates .
2. Anti-Alzheimer Activity
One of the most promising applications of 4-ACAB derivatives is in the treatment of Alzheimer's disease. Studies have shown that certain derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's pathology. For instance, compounds derived from 4-ACAB demonstrated significant inhibition against AChE with IC50 values indicating potent activity . Molecular docking studies further supported these findings by revealing strong binding affinities between the compounds and the active sites of these enzymes.
3. DNA Binding Affinity
The interaction of 4-ACAB derivatives with DNA has been investigated using spectrophotometric titration methods. Some compounds exhibited notable binding constants, suggesting potential for use in DNA-targeting therapies. For example, one derivative showed an intrinsic binding constant , indicating a strong affinity for DNA .
4. Antibacterial Properties
The antibacterial activity of 4-ACAB has also been explored, particularly in the context of Schiff bases formed from its reaction with various amines. These Schiff bases were tested against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness . The ability to form metal complexes further enhances their antibacterial potential.
Table: Summary of Biological Activities
Activity | Test Method | Findings |
---|---|---|
Antioxidant | DPPH Scavenging | Significant scavenging activity observed |
Anti-Alzheimer | AChE/BChE Inhibition Assay | Compounds showed potent inhibition |
DNA Binding | Spectrophotometric Titration | High binding constants for certain derivatives |
Antibacterial | Agar Diffusion Method | Active against E. coli and S. aureus |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Acetamidobenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via acetylation of 4-aminobenzaldehyde. A general protocol involves dissolving 4-aminobenzaldehyde in ethanol, adding glacial acetic acid as a catalyst, and reacting with acetyl chloride under reflux. Optimization includes adjusting reaction time (e.g., 4–6 hours), temperature (70–80°C), and stoichiometric ratios of reagents. Post-reaction workup involves solvent evaporation under reduced pressure and purification via recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 9.75 (aldehyde proton), δ 2.05 (acetyl methyl), δ 7.8–8.1 (aromatic protons).
- IR : Strong absorption bands at ~1680 cm (C=O stretch of acetamide) and ~1700 cm (aldehyde C=O).
- Mass Spectrometry : Molecular ion peak at m/z 163.17 (M) confirms molecular weight .
Q. How does the electron-donating acetamide group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The acetamide group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the acetyl group may reduce reactivity in bulky nucleophiles. Comparative kinetic studies with substituted benzaldehydes (e.g., 4-nitro vs. 4-acetamido derivatives) can quantify electronic effects using Hammett plots .
Advanced Research Questions
Q. Why does this compound fail in oxa-Prins cyclization reactions, and how can this be addressed?
- Methodological Answer : Evidence from Prins cyclization studies shows that this compound (Entry 2p) yields no product due to electronic deactivation of the aldehyde group by the acetamide substituent. To overcome this:
- Replace the electron-donating acetamide group with electron-withdrawing groups (e.g., nitro).
- Use Lewis acid catalysts (e.g., BF·EtO) to activate the aldehyde.
- Conduct DFT calculations to model transition states and identify steric/electronic bottlenecks .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., anticancer vs. no activity) may arise from:
- Structural variations : Compare derivatives with different substituents (e.g., thiosemicarbazones vs. Schiff bases) .
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and dosage ranges.
- Statistical analysis : Apply ANOVA or t-tests to evaluate significance across replicates. Report confidence intervals and effect sizes .
Q. What computational strategies are effective for predicting synthetic pathways or docking this compound-derived compounds?
- Methodological Answer :
- Retrosynthesis : Use AI-driven tools (e.g., Reaxys/PISTACHIO databases) to propose one-step routes, prioritizing precursors with high relevance scores .
- Molecular docking : Employ AutoDock Vina to simulate interactions between this compound derivatives (e.g., coumarin hybrids) and target proteins (e.g., EGFR kinase). Validate with MD simulations and binding free energy calculations (MM-PBSA) .
Q. How should researchers handle toxic byproducts during large-scale synthesis of this compound?
- Methodological Answer :
- Analytical monitoring : Use HPLC-MS to detect and quantify byproducts (e.g., unreacted 4-aminobenzaldehyde).
- Safety protocols : Implement fume hoods, PPE (EN 166-certified goggles, nitrile gloves), and emergency showers per SDS guidelines.
- Waste treatment : Neutralize acidic residues with sodium bicarbonate before disposal .
Q. Data Presentation and Analysis Guidelines
Q. What are best practices for presenting raw data and statistical analyses in publications involving this compound?
- Methodological Answer :
- Tables : Include processed data (e.g., reaction yields, IC values) in the main text. Place raw data (e.g., NMR spectra, chromatograms) in appendices.
- Graphs : Use error bars (standard deviation) and annotate outliers. For dose-response curves, apply nonlinear regression models (e.g., Hill equation).
- Reproducibility : Document solvent purity, equipment calibration, and batch numbers of reagents .
Properties
IUPAC Name |
N-(4-formylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUWKYNZNXSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059546 | |
Record name | Acetamide, N-(4-formylphenyl)- | |
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Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-85-0 | |
Record name | 4-Acetamidobenzaldehyde | |
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Record name | 4-Acetaminobenzaldehyde | |
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Record name | Acetamide, N-(4-formylphenyl)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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